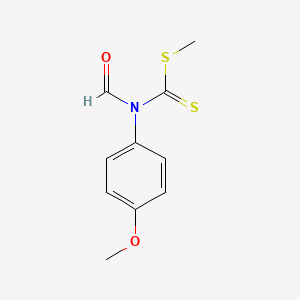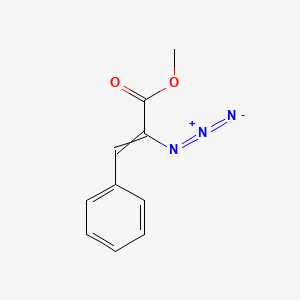
(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol is a synthetic steroidal compound It is structurally related to androstane derivatives and is characterized by the presence of an ethoxy group at the 3-position and a methyl group at the 16-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol typically involves multiple steps, starting from a suitable androstane precursor. The key steps include:
Introduction of the Ethoxy Group: This can be achieved through an ethoxylation reaction, where an ethoxy group is introduced at the 3-position of the androstane skeleton.
Methylation at the 16-Position:
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large-scale reactors are used to carry out the ethoxylation and methylation reactions.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic applications, such as hormone replacement therapy and treatment of endocrine disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol involves its interaction with specific molecular targets, such as hormone receptors. The compound can bind to androgen or estrogen receptors, modulating their activity and influencing various physiological processes. The pathways involved may include:
Receptor Binding: The compound binds to hormone receptors, altering their conformation and activity.
Gene Expression: The activated receptors can regulate the expression of target genes, leading to changes in cellular function.
Signal Transduction: The compound can influence signal transduction pathways, affecting cellular responses and physiological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3|A,16|A)-3-hydroxy-16-methylandrost-5-en-16-ol: Similar structure but with a hydroxy group instead of an ethoxy group at the 3-position.
(3|A,16|A)-3-ethoxy-16-hydroxyandrost-5-en-16-ol: Similar structure but with a hydroxy group at the 16-position.
(3|A,16|A)-3-methoxy-16-methylandrost-5-en-16-ol: Similar structure but with a methoxy group instead of an ethoxy group at the 3-position.
Uniqueness
(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol is unique due to the specific combination of ethoxy and methyl groups at the 3- and 16-positions, respectively. This unique structure may confer distinct biological and chemical properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
5430-60-4 |
|---|---|
Formule moléculaire |
C22H36O2 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,16S)-3-ethoxy-10,13,16-trimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-ol |
InChI |
InChI=1S/C22H36O2/c1-5-24-16-8-11-22(4)15(12-16)6-7-17-18(22)9-10-20(2)14-21(3,23)13-19(17)20/h6,16-19,23H,5,7-14H2,1-4H3/t16-,17+,18-,19-,20+,21-,22-/m0/s1 |
Clé InChI |
DWHNAFMKRQQMIQ-UIZIODFASA-N |
SMILES isomérique |
CCO[C@H]1CC[C@@]2([C@H]3CC[C@@]4(C[C@@](C[C@H]4[C@@H]3CC=C2C1)(C)O)C)C |
SMILES canonique |
CCOC1CCC2(C3CCC4(CC(CC4C3CC=C2C1)(C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


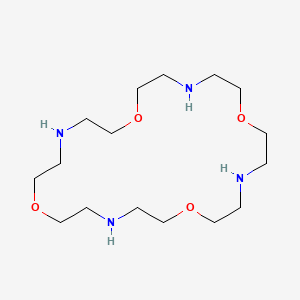
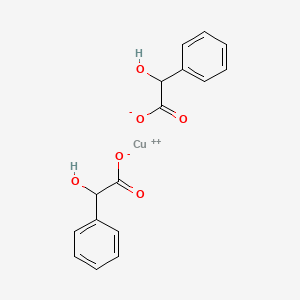
![N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B14161039.png)

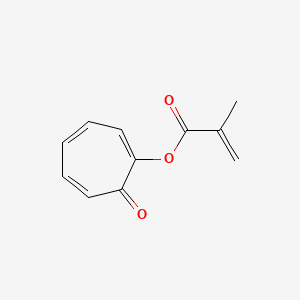
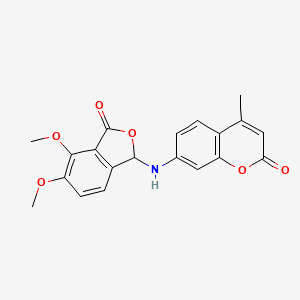
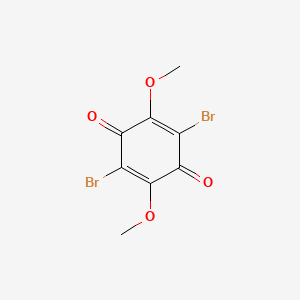
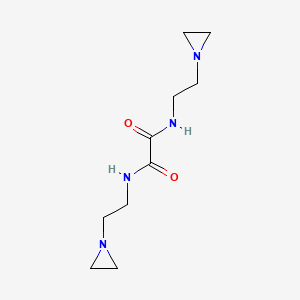
![7H-Benzo[c]phenothiazine, 7-chloroacetyl-](/img/structure/B14161072.png)
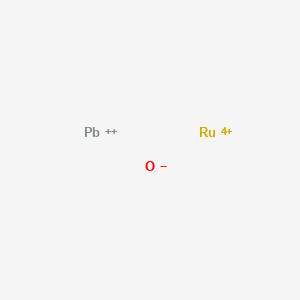
![4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide](/img/structure/B14161091.png)
